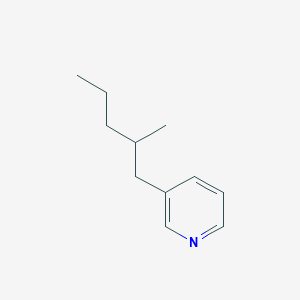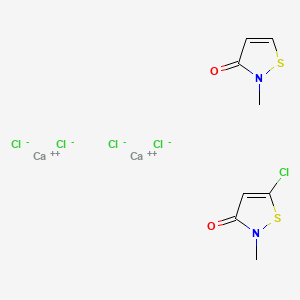![molecular formula C16H30Cl2N2O B13764443 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride CAS No. 59177-68-3](/img/structure/B13764443.png)
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, combined with a piperazine moiety, which is often found in pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride typically involves the following steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the adamantane core is replaced by the piperazine group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions where one of the nitrogen atoms is replaced by another group, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of dehydroxylated adamantane derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
- 1-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
Uniqueness
1-[(4-Methylpiperazin-1-yl)methyl]adamantan-2-ol dihydrochloride is unique due to its adamantane core, which imparts exceptional stability and rigidity. This makes it distinct from other piperazine derivatives that lack this structural feature. The combination of the adamantane core with the piperazine moiety also enhances its potential pharmacological properties, making it a valuable compound for further research and development.
特性
| 59177-68-3 | |
分子式 |
C16H30Cl2N2O |
分子量 |
337.3 g/mol |
IUPAC名 |
1-[(4-methylpiperazin-1-yl)methyl]adamantan-2-ol;dihydrochloride |
InChI |
InChI=1S/C16H28N2O.2ClH/c1-17-2-4-18(5-3-17)11-16-9-12-6-13(10-16)8-14(7-12)15(16)19;;/h12-15,19H,2-11H2,1H3;2*1H |
InChIキー |
AHNJRVQNALCMNR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


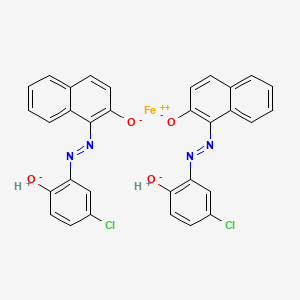

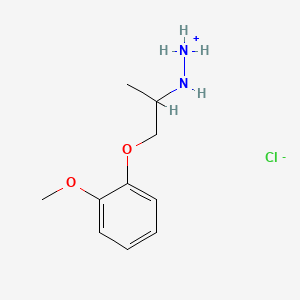
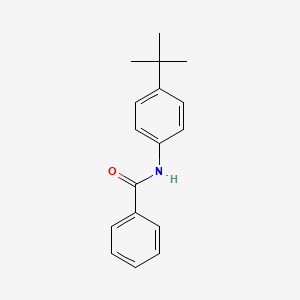

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
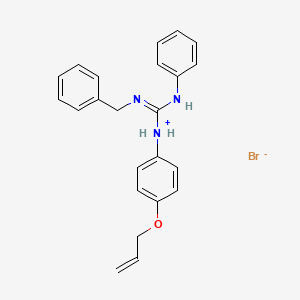
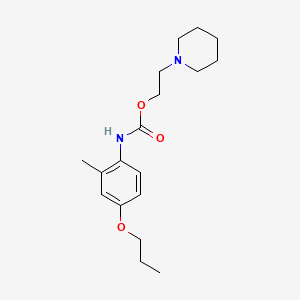

![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
